molecular formula C11H16ClN B180988 N-(3-Chlorobenzyl)-2-butanamine CAS No. 893590-34-6

N-(3-Chlorobenzyl)-2-butanamine

Cat. No.: B180988
CAS No.: 893590-34-6
M. Wt: 197.7 g/mol
InChI Key: PUOXRXNYHSXDSP-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)-2-butanamine is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Biodistribution Studies

N-(3-Chlorobenzyl)-2-butanamine derivatives have been studied in the context of radiolabeling for potential applications in imaging and biodistribution studies. For example, N-[11C]methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine ([11C]MBDB) was synthesized and its biodistribution analyzed in rats. This research aimed at understanding the metabolic pathways and organ distribution, which is crucial for the development of new radiotracers for medical imaging, such as PET scans (Solbach et al., 1997).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-butanamine derivatives, has been explored using techniques like gas electron diffraction combined with theoretical calculations. This type of research provides insights into the conformational dynamics and structural characteristics of these compounds, contributing to a deeper understanding of their chemical behavior and potential applications in various fields, including materials science and pharmaceuticals (Egawa & Konaka, 2001).

Analytical Techniques for Homologues

Research into the analytical characterization of 1-phenyl-3-butanamines, which are structurally related to this compound, has been conducted to develop methods for their identification and separation. Such studies are essential for the detection and analysis of these compounds in various matrices, which is relevant for both forensic analysis and quality control in pharmaceutical manufacturing (Noggle Ft et al., 1991).

Synthesis and Evaluation of Derivatives

The synthesis and pharmacological evaluation of derivatives of compounds structurally related to this compound, such as 1-(1,3-benzodioxol-5-yl)-2-butanamine, have been explored. These studies aim to discover novel therapeutic agents by assessing the biological activities of these derivatives, potentially leading to the development of new drugs (Nichols et al., 1986).

Reaction Kinetics and Process Optimization

Research has also focused on understanding the reaction kinetics and process optimization of imine synthesis reactions, which are relevant to the synthesis of this compound and its derivatives. Such studies contribute to the improvement of synthetic routes, making the production of these compounds more efficient and scalable (Rasdi et al., 2013).

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-3-9(2)13-8-10-5-4-6-11(12)7-10/h4-7,9,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOXRXNYHSXDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405943
Record name N-(3-CHLOROBENZYL)-2-BUTANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893590-34-6
Record name N-(3-CHLOROBENZYL)-2-BUTANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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